(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide
Description
BenchChem offers high-quality (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(E)-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-26(25,11-9-14-4-2-1-3-5-14)21-15-8-10-22(12-15)17-7-6-16-19-18-13-23(16)20-17/h1-7,9,11,13,15,21H,8,10,12H2/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQYOKSPYUONIK-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NN4C=NN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features make it a subject of interest for various biological studies, particularly in the context of cancer treatment and kinase inhibition.
Chemical Structure and Properties
- Molecular Formula : C17H18N6O2S
- Molecular Weight : 370.43 g/mol
- IUPAC Name : (E)-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]ethenesulfonamide
The compound contains a triazolopyridazine moiety linked to a pyrrolidine and a phenylethenesulfonamide group, which may contribute to its biological activity.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of various triazolo derivatives, including (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide. The compound has shown promising results against several cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro assays were conducted to determine the cytotoxic effects of this compound against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values suggest that the compound may effectively inhibit cell proliferation in a dose-dependent manner.
The mechanism by which (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide exerts its effects appears to involve the inhibition of specific kinases relevant to cancer progression.
Kinase Inhibition Studies
Preliminary studies have indicated that this compound may inhibit c-Met kinase activity:
| Kinase | IC50 Value (μM) |
|---|---|
| c-Met | 0.090 |
This level of inhibition is comparable to that of known inhibitors like Foretinib (IC50 = 0.019 μM), highlighting its potential as a therapeutic agent in targeting c-Met overexpressed cancers.
Induction of Apoptosis
Further investigation into the apoptotic effects revealed that treatment with the compound resulted in increased apoptosis rates in A549 cells:
| Concentration (μM) | Apoptosis Rate (%) |
|---|---|
| 3.75 | 13.73 |
| 7.50 | 24.87 |
| 15.00 | 35.87 |
These findings indicate that the compound not only inhibits cell growth but also promotes programmed cell death in cancer cells.
Q & A
Q. How are structure-activity relationships (SAR) systematically explored for the triazolopyridazine scaffold?
- Methodological Answer: Replace the phenyl group in the ethenesulfonamide with substituted aromatics (e.g., 4-fluorophenyl, 3-chlorophenyl) and assess kinase inhibition (CDK8, BRD4) using fluorescence polarization assays. Correlate IC₅₀ values with steric/electronic parameters (Hammett σ constants) .
Q. What strategies mitigate poor aqueous solubility of the compound during in vitro assays?
- Methodological Answer: Use kinetic solubility assays (shake-flask method in PBS pH 7.4) to identify problematic batches. Introduce polar groups (e.g., hydroxyl or morpholine) at the pyrrolidine 3-position while monitoring CDK8 inhibitory activity (Table 2, ).
Advanced Research Questions
Q. How can contradictory data between in vitro potency and poor pharmacokinetic (PK) profiles be resolved?
- Methodological Answer: Perform metabolite identification (e.g., liver microsomes + LC-HRMS) to pinpoint metabolic soft spots (e.g., sulfonamide cleavage). Introduce deuterium at labile C-H bonds or modify the pyrrolidine ring to 4-fluoropiperidine for enhanced metabolic stability .
Q. What in vivo models validate target engagement for BRD4 inhibition?
- Methodological Answer: Use xenograft models (e.g., MV4-11 leukemia) to measure tumor growth inhibition and c-Myc downregulation via qPCR. Compare plasma exposure (AUC) with cellular IC₅₀ values to establish PK/PD correlations .
Q. How do crystallographic studies inform binding mode predictions for CDK8 inhibition?
- Methodological Answer: Co-crystallize the compound with CDK8/cyclin C and resolve the structure to 2.1 Å resolution. Identify key interactions (e.g., hydrogen bonds with Glu66 and hydrophobic contacts with Leu158) to guide scaffold optimization .
Q. What computational methods predict off-target effects of the triazolopyridazine scaffold?
- Methodological Answer: Perform molecular docking against kinome-wide panels (e.g., DiscoverX KINOMEscan) to assess selectivity. Use machine learning models (e.g., Random Forest) trained on kinase inhibition data to prioritize high-risk off-targets .
Q. How are data discrepancies between enzymatic and cellular assays addressed?
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
